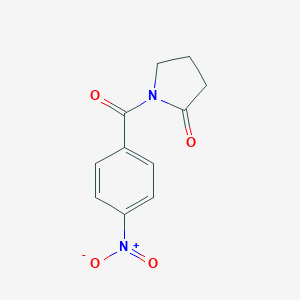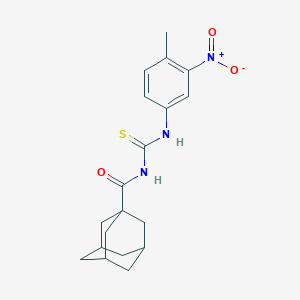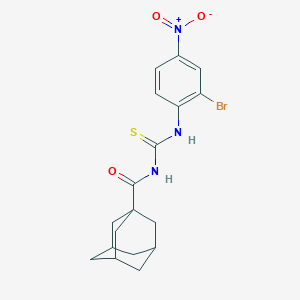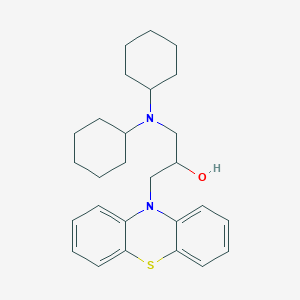
1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol typically involves multiple steps, starting with the preparation of the phenothiazine core. This can be achieved through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the dicyclohexylamino group and the propanol moiety through a series of nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the phenothiazine ring or the dicyclohexylamino group, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenothiazine core or the propanol side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core or the propanol side chain.
Scientific Research Applications
1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, potentially modulating their activity. The dicyclohexylamino group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives
Properties
Molecular Formula |
C27H36N2OS |
|---|---|
Molecular Weight |
436.7g/mol |
IUPAC Name |
1-(dicyclohexylamino)-3-phenothiazin-10-ylpropan-2-ol |
InChI |
InChI=1S/C27H36N2OS/c30-23(19-28(21-11-3-1-4-12-21)22-13-5-2-6-14-22)20-29-24-15-7-9-17-26(24)31-27-18-10-8-16-25(27)29/h7-10,15-18,21-23,30H,1-6,11-14,19-20H2 |
InChI Key |
FXLFZOHESFVIIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C5CCCCC5 |
Canonical SMILES |
C1CCC(CC1)N(CC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


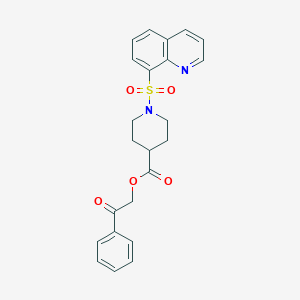
![Ethyl 2-{[(4-phenoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380847.png)
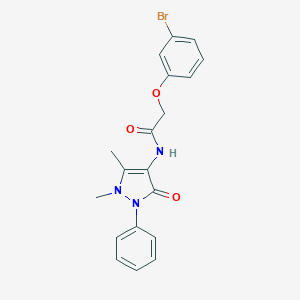
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B380849.png)
![Styryl[4-(4-fluorophenyl)piperazino] sulfone](/img/structure/B380850.png)
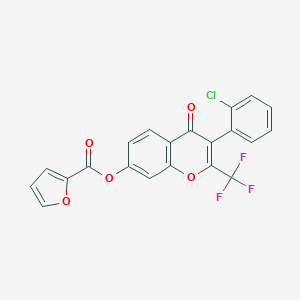
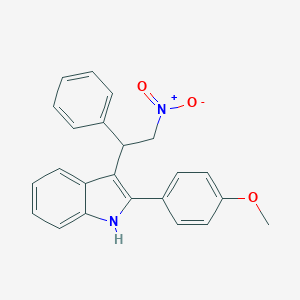
![2-[(4-Chlorophenyl)phenylthiomethyl]-2,3,4-trihydronaphthalen-1-one](/img/structure/B380856.png)
![3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B380859.png)
